molecular formula C9H10Cl2N2O B11875830 3,4-Dichloro-5-(cyclopentyloxy)pyridazine CAS No. 1346698-12-1

3,4-Dichloro-5-(cyclopentyloxy)pyridazine

Cat. No.: B11875830
CAS No.: 1346698-12-1
M. Wt: 233.09 g/mol
InChI Key: LDRHVDIIVANZER-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(cyclopentyloxy)pyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-(cyclopentyloxy)pyridazine typically involves the reaction of 3,4-dichloropyridazine with cyclopentanol in the presence of a base. The reaction is usually carried out under reflux conditions to facilitate the substitution of the chlorine atom with the cyclopentyloxy group. Common bases used in this reaction include potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-(cyclopentyloxy)pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyridazines.

    Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

    Substitution: Formation of substituted pyridazines with various functional groups.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyridazines.

Scientific Research Applications

3,4-Dichloro-5-(cyclopentyloxy)pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(cyclopentyloxy)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound with a simpler structure.

    Pyridazinone: A derivative with a keto group, known for its broad spectrum of biological activities.

    3,6-Dichloropyridazine: Similar in structure but lacks the cyclopentyloxy group.

Uniqueness

3,4-Dichloro-5-(cyclopentyloxy)pyridazine is unique due to the presence of both chlorine atoms and the cyclopentyloxy group, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

1346698-12-1

Molecular Formula

C9H10Cl2N2O

Molecular Weight

233.09 g/mol

IUPAC Name

3,4-dichloro-5-cyclopentyloxypyridazine

InChI

InChI=1S/C9H10Cl2N2O/c10-8-7(5-12-13-9(8)11)14-6-3-1-2-4-6/h5-6H,1-4H2

InChI Key

LDRHVDIIVANZER-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CN=NC(=C2Cl)Cl

Origin of Product

United States

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